methyl (2Z)-2-acetamido-3-(4-methoxy-2,6-dimethylphenyl)prop-2-enoate

Asymmetric catalysis Dehydroamino acid hydrogenation Unnatural amino acid synthesis

Methyl (2Z)-2-acetamido-3-(4-methoxy-2,6-dimethylphenyl)prop-2-enoate (CAS 126312-58-1) is a sterically hindered α,β-dehydroamino acid derivative that serves as a critical prochiral intermediate for the asymmetric synthesis of the unnatural amino acid 2,6-dimethyl-L-tyrosine (Dmt). The compound features a (Z)-configured enamide ester backbone with a 4-methoxy-2,6-dimethylphenyl substituent at the β‑position, which imparts substantial steric demand during catalytic asymmetric hydrogenation.

Molecular Formula C15H19NO4
Molecular Weight 277.32
CAS No. 126312-58-1
Cat. No. B2822333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl (2Z)-2-acetamido-3-(4-methoxy-2,6-dimethylphenyl)prop-2-enoate
CAS126312-58-1
Molecular FormulaC15H19NO4
Molecular Weight277.32
Structural Identifiers
SMILESCC1=CC(=CC(=C1C=C(C(=O)OC)NC(=O)C)C)OC
InChIInChI=1S/C15H19NO4/c1-9-6-12(19-4)7-10(2)13(9)8-14(15(18)20-5)16-11(3)17/h6-8H,1-5H3,(H,16,17)/b14-8-
InChIKeyKWVRBYWRPYMDBD-ZSOIEALJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl (2Z)-2-acetamido-3-(4-methoxy-2,6-dimethylphenyl)prop-2-enoate CAS 126312-58-1 Procurement-Relevant Profile


Methyl (2Z)-2-acetamido-3-(4-methoxy-2,6-dimethylphenyl)prop-2-enoate (CAS 126312-58-1) is a sterically hindered α,β-dehydroamino acid derivative that serves as a critical prochiral intermediate for the asymmetric synthesis of the unnatural amino acid 2,6-dimethyl-L-tyrosine (Dmt) [1]. The compound features a (Z)-configured enamide ester backbone with a 4-methoxy-2,6-dimethylphenyl substituent at the β‑position, which imparts substantial steric demand during catalytic asymmetric hydrogenation [1]. First disclosed in a kilogram-scale process by Dygos et al. at G.D. Searle, this compound has gained sustained relevance in medicinal chemistry for constructing Dmt-containing opioid peptides with enhanced receptor affinity [1][2]. Its computed physicochemical properties—molecular formula C₁₅H₁₉NO₄, molecular weight 277.31 g/mol, XLogP3‑AA 2.3, and topological polar surface area 64.6 Ų—place it within a favorable property space for chiral pool intermediate applications [3].

Why Methyl (2Z)-2-acetamido-3-(4-methoxy-2,6-dimethylphenyl)prop-2-enoate Cannot Be Replaced by Generic α‑(Acetamido)acrylates


Generic α‑(acetamido)acrylates such as methyl 2‑acetamidoacrylate (CAS 35356‑70‑8) or methyl 2‑acetamidocinnamate (CAS 52386‑78‑4) lack the specific 2,6‑dimethyl‑4‑methoxy substitution pattern that defines the target compound. In rhodium‑catalyzed asymmetric hydrogenation employing (R,R)‑DIPAMP or TRAP chiral bisphosphine ligands, the enantioselectivity is exquisitely sensitive to the steric bulk of the β‑substituent [REFS‑1]. The Dygos process explicitly relies on the hindered 2,6‑dimethyl‑4‑methoxyphenyl motif to achieve the necessary enantiocontrol for producing (S)‑2,6‑dimethyltyrosine in high optical purity on a kilogram scale [REFS‑2][REFS‑3]. Substituting a less hindered analog would alter the steric environment of the prochiral olefin, resulting in diminished enantiomeric excess (ee) or even reversal of enantioselectivity, as demonstrated in the TRAP‑rhodium system where β‑phenyl substrates gave 77% ee (R) versus 96% ee (R) for β‑unsubstituted substrates under identical conditions [REFS‑1]. Therefore, procurement of the exact CAS 126312‑58‑1 compound is mandatory for reproducing the validated synthetic route to enantiopure Dmt.

Quantitative Evidence Guide for Methyl (2Z)-2-acetamido-3-(4-methoxy-2,6-dimethylphenyl)prop-2-enoate Differentiation


Enantioselective Hydrogenation Substrate Specificity: β‑(2,6‑Dimethyl‑4‑methoxyphenyl) vs. β‑Phenyl and β‑Unsubstituted Analogs

The enantioselectivity of rhodium‑catalyzed hydrogenation of α‑(acetamido)acrylates is governed by the steric demand of the β‑substituent. In the TRAP‑rhodium system at 60 °C and 0.5 kg cm⁻² H₂ pressure, β‑unsubstituted methyl 2‑acetamidoacrylate gave 96% ee (R), while β‑phenyl methyl 2‑acetamidocinnamate gave only 77% ee (R) [REFS‑1]. The target compound bears an even more sterically demanding 2,6‑dimethyl‑4‑methoxyphenyl group, which was specifically selected in the Dygos synthesis to achieve high enantiocontrol in the production of (S)‑2,6‑dimethyltyrosine using [Rh(1,5‑COD)‑(R,R‑DIPAMP)]BF₄ catalyst [REFS‑2]. Class‑level inference from the TRAP study confirms that increasing β‑substituent size directly modulates enantioselectivity, making the exact substitution pattern of CAS 126312‑58‑1 non‑substitutable for achieving the reported optical purity [REFS‑1].

Asymmetric catalysis Dehydroamino acid hydrogenation Unnatural amino acid synthesis

Downstream Pharmacological Value: 2,6-Dimethyl-L-tyrosine (Dmt) as a Superior Tyrosine Surrogate in Opioid Peptides

2,6‑Dimethyl‑L‑tyrosine (Dmt), the direct hydrogenation product of CAS 126312‑58‑1 [REFS‑1], confers markedly enhanced opioid receptor affinity compared to natural L‑tyrosine. In the endomorphin‑2 (EM‑2) scaffold, replacement of Tyr¹ with Dmt elevated μ‑opioid receptor affinity 4.6‑fold (Kᵢμ from 1.64 nM to 0.36 nM) while δ‑opioid affinity rose to Kᵢδ = 28.2 nM, a 330‑fold selectivity shift relative to the parent peptide [REFS‑2]. The 2,6‑dimethyl substitution on the tyrosine aromatic ring is recognized as a privileged pharmacophore for opioid peptide optimization. Since CAS 126312‑58‑1 is the direct precursor to optically pure Dmt in the Dygos asymmetric synthesis [REFS‑1], its procurement is directly linked to accessing this pharmacologically validated building block.

Opioid peptide SAR Receptor affinity Dmt-containing peptides

Physicochemical Property Differentiation: Lipophilicity and Polar Surface Area vs. Simpler α‑(Acetamido)acrylates

The computed XLogP3‑AA of CAS 126312‑58‑1 is 2.3, substantially higher than that of the parent methyl 2‑acetamidoacrylate (XLogP3 ≈ 0.4, estimated from PubChem data for C₆H₉NO₃) [REFS‑1][REFS‑2]. The increased lipophilicity, driven by the 2,6‑dimethyl‑4‑methoxyphenyl group, affects solubility, chromatographic behavior, and partitioning during extractive workup. The topological polar surface area (TPSA) is 64.6 Ų, which is identical to simpler α‑(acetamido)acrylates because TPSA is dominated by the amide and ester functionalities that are conserved across the class [REFS‑1]. The hydrogen bond donor count is 1 (amide N‑H), and the hydrogen bond acceptor count is 4 (ester carbonyl, amide carbonyl, methoxy oxygen) [REFS‑1], providing predictable intermolecular interaction capacity during crystallization and formulation.

Physicochemical profiling Drug-likeness Intermediate handling

Commercial Availability and Quality Specification Comparison Across Suppliers

CAS 126312‑58‑1 is listed by multiple reputable suppliers with documented quality specifications. ABCR GmbH lists the compound as catalog number AB582590 with standard physical and hazardous characteristics documentation [REFS‑1]. CATO Research Chemicals offers it as catalog number C1187357 under the full IUPAC name methyl (2Z)‑2‑acetamido‑3‑(4‑methoxy‑2,6‑dimethylphenyl)prop‑2‑enoate, restricted to research and laboratory use [REFS‑2]. One supplier indicates typical purity ≥95% as a solid or powder, soluble in organic solvents and water [REFS‑3]. In contrast, the simpler analog methyl 2‑acetamidocinnamate (CAS 52386‑78‑4) is more widely stocked, but its use in Dmt synthesis would require additional synthetic steps to install the 2,6‑dimethyl‑4‑methoxy substitution pattern, negating any procurement cost advantage [REFS‑4].

Supplier benchmarking Purity specification Procurement decision

Optimal Application Scenarios for Methyl (2Z)-2-acetamido-3-(4-methoxy-2,6-dimethylphenyl)prop-2-enoate in Research and Industrial Settings


Kilogram-Scale Asymmetric Synthesis of 2,6-Dimethyl-L-tyrosine (Dmt) for Opioid Peptide Development

This compound is the validated prochiral intermediate for the kilogram‑scale asymmetric synthesis of 2,6‑dimethyl‑L‑tyrosine (Dmt) via [Rh(1,5‑COD)‑(R,R‑DIPAMP)]BF₄‑catalyzed hydrogenation, as reported by Dygos et al. at G.D. Searle [REFS‑1]. The resulting Dmt is subsequently incorporated into opioid peptides where it enhances μ‑opioid receptor affinity by up to 4.6‑fold compared to natural tyrosine [REFS‑2]. Procuring CAS 126312‑58‑1 directly enables reproduction of this validated high‑optical‑purity route without the need to re‑optimize the Heck coupling and hydrogenation steps for alternative substrates [REFS‑1].

Structure–Enantioselectivity Relationship Studies on Sterically Hindered Dehydroamino Acids

The 2,6‑dimethyl‑4‑methoxyphenyl substitution represents a distinct steric regime in the α‑(acetamido)acrylate substrate scope for asymmetric hydrogenation. The documented trend in the TRAP‑rhodium system—where enantioselectivity drops from 96% ee (R) for β‑H to 77% ee (R) for β‑Ph [REFS‑1]—makes this compound a valuable substrate for probing the steric limits of new chiral catalysts. Its procurement enables direct comparison with published β‑phenyl and β‑alkyl substrates under standardized conditions, contributing to catalyst development programs in academic and industrial laboratories [REFS‑1].

Reference Standard for Analytical Method Development in Dmt Process Chemistry

As the immediate precursor to the pharmacologically relevant unnatural amino acid Dmt, CAS 126312‑58‑1 serves as a critical reference standard for HPLC method development, impurity profiling, and process analytical technology (PAT) implementation in Dmt manufacturing workflows. Its distinct chromatographic retention driven by XLogP3‑AA 2.3 [REFS‑2] and characteristic UV absorbance from the conjugated enamide chromophore facilitate robust quantification. Supplier‑provided COA documentation from sources such as CATO [REFS‑3] and ABCR [REFS‑4] supports its use as a qualified reference material.

Medicinal Chemistry Building Block for Constrained Phenylalanine and Tyrosine Mimetics

Beyond Dmt itself, the 2,6‑dimethyl‑4‑methoxy substitution pattern on the aromatic ring provides a conformationally constrained scaffold for designing topographically restricted amino acid mimetics used in peptide and peptidomimetic drug discovery [REFS‑1]. The (Z)‑configured dehydroamino acid framework can also serve as a handle for further diversification via conjugate addition, cycloaddition, or electrophilic functionalization, making bulk procurement of CAS 126312‑58‑1 strategically valuable for medicinal chemistry library synthesis [REFS‑2].

Quote Request

Request a Quote for methyl (2Z)-2-acetamido-3-(4-methoxy-2,6-dimethylphenyl)prop-2-enoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.